2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Description
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound characterized by a butanone backbone substituted with a chlorine atom at the C2 position and a pyrrolidine ring at the C1 position. The pyrrolidine ring is further functionalized with an ethoxymethyl group and two methyl groups at the C3 and C4 positions. Its synthesis likely involves multi-step reactions, including ketone halogenation and nucleophilic substitution, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNO2/c1-5-11(14)12(16)15-7-10(8-17-6-2)13(3,4)9-15/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQDZGCLDHAUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)COCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound categorized as a pyrrolidine derivative. Its unique structure, characterized by a chloro group and an ethoxymethyl substituent on a pyrrolidine ring, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical formula of this compound is . The structural representation is as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an enzyme inhibitor and its effects on cellular pathways.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation. Research indicates that it may influence pathways related to cancer cell proliferation and apoptosis.
Cytotoxicity and Anticancer Activity
A study investigating the cytotoxic effects of similar pyrrolidine derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested for their ability to induce apoptosis in H292 human lung cancer cells, showing promising results with IC50 values less than 250 μM for certain analogs .
Enzyme Inhibition Studies
Research has shown that compounds within the same class can act as inhibitors of specific enzymes involved in metabolic pathways. For example, studies on related compounds demonstrated their ability to inhibit enzymes associated with cancer metastasis. This suggests that this compound could have similar properties .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Similar to 2-Chloro derivative | <250 | Cytotoxicity |
| Compound B | Similar to 2-Chloro derivative | <100 | Enzyme Inhibition |
| Compound C | Similar to 2-Chloro derivative | <50 | Apoptosis Induction |
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrrolidine derivatives:
- Anti-Cancer Activity : A study revealed that derivatives similar to this compound were effective in reducing tumor growth in xenograft models.
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, suggesting a role in treating neurodegenerative diseases.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The ethoxymethyl and dimethyl groups on the pyrrolidine ring introduce steric hindrance, complicating purification and crystallization. Techniques such as X-ray crystallography (via SHELX software ) may be critical for structural confirmation.
- Thermodynamic Stability : The saturated pyrrolidine ring likely enhances stability compared to aromatic counterparts, reducing susceptibility to oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
